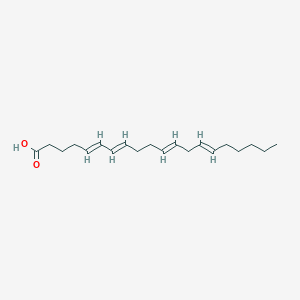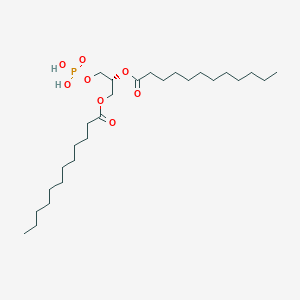![molecular formula C57H104O6 B1244245 TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1244245.png)
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(16:0/18:2(9Z,12Z)/20:1(11Z))[iso6] is a triglyceride.
Applications De Recherche Scientifique
Triacylglycerols Analysis in Diseases
Comprehensive analysis of triacylglycerols (TGs) is crucial for understanding their functions in diseases. Guan et al. (2017) employed ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the analysis of TGs with specific fatty acid chain compositions in various tissues. This study revealed specific TG metabolism in hepatocellular carcinoma, highlighting the importance of analyzing TGs with detailed fatty acid compositions in disease contexts (Guan et al., 2017).
Thermogravimetric Analysis Applications
Several studies have utilized thermogravimetric analysis (TG) in various scientific fields. For example:
- Kok et al. (1998) explored the effect of particle size on coal pyrolysis using TG/DTG, providing insights into the thermal behavior of coal (Kok et al., 1998).
- Ulerich et al. (1980) used a pressurized TG system to study sulfur dioxide reaction with limestone and dolomite, predicting desulfurization performance in combustion systems (Ulerich et al., 1980).
- Hua and Minnich (2014) analyzed heat conduction in TG using a new solution of the frequency-dependent Boltzmann transport equation, contributing to the understanding of heat conduction in solids (Hua & Minnich, 2014).
Other Applications
- In materials science, Bubnova et al. (2011) investigated thermoelectric materials like poly(3,4-ethylenedioxythiophene), utilizing TG parameters to optimize the thermoelectric figure of merit for energy harvesting applications (Bubnova et al., 2011).
- Perkins et al. (2007) conducted TG experiments to understand the kinetics of thermal ZnO dissociation, aiding the optimization of aerosol solar reactor designs (Perkins et al., 2007).
Propriétés
Formule moléculaire |
C57H104O6 |
|---|---|
Poids moléculaire |
885.4 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,25-27,29,54H,4-16,18-19,21-24,28,30-53H2,1-3H3/b20-17-,27-25-,29-26-/t54-/m1/s1 |
Clé InChI |
YZEDZPDPXZLZNB-YIECYNBOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)



